Niobium(5+);oxygen(2-);pentahydroxide

説明

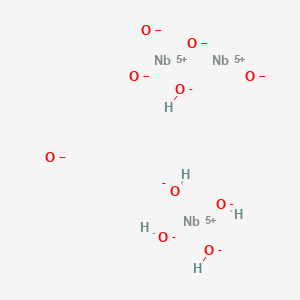

Niobium(5+);oxygen(2-);pentahydroxide, commonly referred to as niobic acid (Nb₂O₅·nH₂O), is a hydrated form of niobium pentoxide (Nb₂O₅). It is synthesized via hydrolysis of niobium precursors such as niobium pentachloride (NbCl₅) or niobium ethoxide (Nb(OC₂H₅)₅) . Structurally, it consists of a Nb⁵⁺ center coordinated with hydroxyl groups and oxygen, forming a layered or amorphous framework depending on hydration levels (n) .

Niobic acid exhibits Lewis acidity due to the electron-deficient nature of Nb⁵⁺, making it a versatile catalyst for organic reactions like esterification and alkylation . Its industrial applications include use in heterogeneous catalysis, where its high thermal stability (up to 400°C) and water-tolerant acidity are advantageous .

特性

CAS番号 |

37349-30-7 |

|---|---|

分子式 |

HNbO2- |

分子量 |

125.913 g/mol |

IUPAC名 |

niobium(5+);oxygen(2-);pentahydroxide |

InChI |

InChI=1S/Nb.H2O.O/h;1H2;/p-1 |

InChIキー |

DWLRSZFGBUKYFU-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Nb+5] |

正規SMILES |

[OH-].[O].[Nb] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Niobium pentoxide can be synthesized through several methods:

Hydrolysis of Niobium Pentachloride: : Niobium pentachloride (NbCl5) is hydrolyzed in the presence of water to form niobium pentoxide.

Oxidation of Niobium: : Niobium metal or its lower oxides can be oxidized using oxygen or other oxidizing agents to produce niobium pentoxide.

Thermal Decomposition: : Certain niobium salts can be thermally decomposed to yield niobium pentoxide.

Industrial Production Methods: In industrial settings, niobium pentoxide is typically produced by the oxidation of niobium metal or its lower oxides. The process involves controlled heating and the use of specific catalysts to ensure the formation of the desired compound.

化学反応の分析

Types of Reactions: Niobium pentoxide undergoes various types of reactions, including:

Oxidation: : Nb2O5 can act as an oxidizing agent in reactions with reducing agents.

Reduction: : It can be reduced to niobium metal or lower oxides using reducing agents such as hydrogen or carbon monoxide.

Substitution: : Nb2O5 can react with other metal oxides to form mixed oxides.

Oxidation: : Oxygen, air, or other strong oxidizing agents.

Reduction: : Hydrogen gas, carbon monoxide, or other reducing agents at elevated temperatures.

Substitution: : Other metal oxides, typically under high-temperature conditions.

Niobium Metal: : Reduction of Nb2O5 yields niobium metal.

Mixed Oxides: : Reaction with other metal oxides forms mixed oxides with various applications.

科学的研究の応用

Niobium pentoxide has a wide range of applications in scientific research:

Catalysis: : Used as a catalyst in various chemical reactions, including the synthesis of organic compounds.

Sensors: : Employed in the fabrication of sensors for detecting gases and other substances.

Health: : Investigated for its potential use in medical imaging and drug delivery systems.

Aerospace: : Utilized in the production of high-strength, lightweight materials for aerospace components.

Electrochemical Energy Storage: : Niobium pentoxide-based materials are explored for use in high-rate rechargeable batteries and supercapacitors.

作用機序

The mechanism by which niobium pentoxide exerts its effects depends on its application:

Catalysis: : Acts as a surface for the adsorption and activation of reactants, facilitating chemical transformations.

Sensors: : Functions by changing its electrical properties in the presence of specific analytes.

Medical Applications: : Interacts with biological molecules, potentially enhancing imaging contrast or drug delivery efficiency.

Aerospace and Energy Storage: : Provides structural and electrochemical properties that improve material performance.

類似化合物との比較

Comparison with Similar Compounds

Niobium Pentoxide (Nb₂O₅)

- Structure and Stability: Nb₂O₅ is the most stable niobium oxide, crystallizing in multiple polymorphs (e.g., monoclinic, orthorhombic) . Unlike niobic acid, it lacks hydroxyl groups and is fully dehydrated.

- Applications : Used in optoelectronics (e.g., thin-film capacitors) and photocatalysis due to its wide bandgap (~3.4 eV) . Nb₂O₅ is less acidic than niobic acid, limiting its utility in acid-catalyzed reactions .

| Property | Niobic Acid (Nb₂O₅·nH₂O) | Niobium Pentoxide (Nb₂O₅) |

|---|---|---|

| Acidity | Strong Lewis acid | Weak Lewis acid |

| Thermal Stability | Stable up to ~400°C | Stable up to ~1,400°C |

| Catalytic Use | Organic synthesis | Photocatalysis, dielectrics |

| Synthesis | Hydrolysis of NbCl₅/Nb(OC₂H₅)₅ | Calcination of niobic acid |

| Hydration | Variable (n = 1–3) | Anhydrous |

Tantalum Analogs (Ta₂O₅·nH₂O)

- Chemical Behavior : Tantalum and niobium exhibit near-identical chemical properties due to their shared Group 5 position, complicating separation . For example, Ta₂O₅·2/3H₂O adopts a high-pressure hydroxide structure distinct from niobic acid .

- Solubility : Ta complexes (e.g., K₂TaF₇) are less soluble in dilute acids than Nb analogs, a property exploited in industrial separation via Marignac’s method .

- Applications : Ta₂O₅ is preferred in high-frequency capacitors, while Nb₂O₅·nH₂O excels in catalysis .

Niobates (e.g., NaNbO₃, LiNbO₃)

- Structure : Niobates are mixed-metal oxides where Nb⁵⁺ coordinates with oxygen and alkali/alkaline-earth metals (e.g., Li⁺, Na⁺) .

- Functionality : LiNbO₃ is piezoelectric and ferroelectric, unlike niobic acid, which lacks long-range crystalline order .

- Synthesis : Niobates require high-temperature solid-state reactions (1,000–1,300°C), contrasting with niobic acid’s ambient hydrolysis .

Transition Metal Hydroxides (e.g., TiO(OH)₂, FeO(OH))

- Acidity : Niobic acid’s Lewis acidity surpasses that of TiO(OH)₂ or FeO(OH), which are primarily Brønsted acids .

- Redox Activity : FeO(OH) participates in redox cycles (Fe³⁺/Fe²⁺), while Nb⁵⁺ in niobic acid remains redox-inert under catalytic conditions .

Key Research Findings and Uncertainties

- Doping Effects : In layered transition metal oxides (LTMOs), Nb⁵⁺ doping reduces Ni²⁺ oxidation and oxygen release, but its exact site occupancy (surface vs. bulk) remains debated .

- Tantalum-Niobium Separation : Despite advances, industrial separation still relies on 19th-century fluoride chemistry due to their near-identical ionic radii (~0.64 Å for Nb⁵⁺ vs. ~0.64 Å for Ta⁵⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。